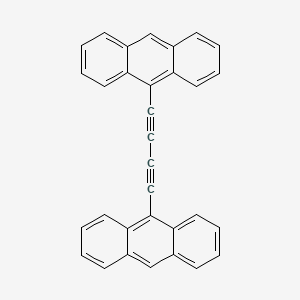

1,4-Bis(9-anthracenyl)butadiyne

Description

Properties

CAS No. |

20199-20-6 |

|---|---|

Molecular Formula |

C32H18 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

9-(4-anthracen-9-ylbuta-1,3-diynyl)anthracene |

InChI |

InChI=1S/C32H18/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H |

InChI Key |

DURPTUYRDZFOEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC#CC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

A. 1,4-Bis(trimethylsilyl)butadiyne (CAS 4526-07-2)

- Structure : Features trimethylsilyl (-Si(CH₃)₃) groups instead of anthracenyl substituents.

- Properties: The silyl groups enhance stability and solubility in nonpolar solvents compared to aromatic substituents. Its reactivity with ethylenediamine (en) is highly sensitive to trace water, enabling applications in moisture detection .

- Molecular Weight : 194.42 g/mol (C₁₀H₁₈Si₂), significantly lighter than anthracenyl derivatives due to smaller substituents .

B. 1,4-Bis(ferrocenyl)butadiyne

- Structure : Ferrocenyl (Fc) groups replace anthracenyl units.

- Properties: The organometallic ferrocenyl groups introduce redox activity and nonlinear optical behavior. This compound exhibits third-order nonlinear optical coefficients, making it suitable for photonic devices .

C. 1,4-Bis(4-bromophenyl)butadiyne (CAS 959-88-6)

- Structure : Bromophenyl substituents provide halogenated aromatic character.

- Applications in halogen-functionalized polymers or charge-transfer complexes are plausible .

D. 1,4-Bis(4-aminophenyl)butadiyne (BDDA)

- Structure: Amino-phenyl groups enable covalent bonding in covalent organic frameworks (COFs).

- Applications: Used as a monomer in TP-BDDA COF and NTU-BDA-DHTA COF synthesis, demonstrating utility in porous materials for catalysis or gas storage .

Reactivity and Functionalization

Q & A

Q. Resolution strategies :

- Hammett parameter studies : Systematically vary substituents to quantify electronic effects.

- In situ IR monitoring : Tracks reaction kinetics and intermediate formation .

What are the key considerations when incorporating this compound into covalent organic frameworks (COFs)?

(Application Focus)

Critical factors include:

- Topochemical alignment : Ensures [2+2] cycloaddition between diyne units for framework stability.

- Post-synthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.